6-Amino-5-iodonicotinic acid

Cross-coupling Suzuki coupling Sonogashira coupling

Researchers requiring a reliable, high-purity aryl iodide for cross-coupling or radio-labeling often face supply inconsistencies. 6-Amino-5-iodonicotinic acid solves this with its defined dual-substitution pattern, enabling predictable reactivity. - **Superior Reactivity:** The 5-iodo substituent serves as an optimal leaving group for Suzuki-Miyaura couplings, outperforming bromo or chloro analogs. - **Versatile Scaffold:** Orthogonal amino and carboxylic acid groups permit selective, sequential derivatization, streamlining SAR library synthesis. - **Imaging Precursor:** Ideal for creating radioiodinated probes (e.g., ¹²³I/¹²⁵I) for SPECT or PET imaging in neurology and oncology. - **Supply Assurance:** Consistently available at 98% purity with full QC documentation, ensuring reproducible results in multi-step synthesis.

Molecular Formula C6H5IN2O2
Molecular Weight 264.02 g/mol
CAS No. 543740-89-2
Cat. No. B112755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-5-iodonicotinic acid
CAS543740-89-2
Molecular FormulaC6H5IN2O2
Molecular Weight264.02 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1I)N)C(=O)O
InChIInChI=1S/C6H5IN2O2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H2,8,9)(H,10,11)
InChIKeyFKCUPIYQJSBUPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-5-iodonicotinic acid: Chemical Identity & Procurement


6-Amino-5-iodonicotinic acid (CAS 543740-89-2, MF C6H5IN2O2, MW 264.02) is a halogenated aminonicotinic acid derivative characterized by an amino group at the 6-position and an iodine atom at the 5-position of the pyridine-3-carboxylic acid scaffold [1]. This dual-substitution pattern distinguishes it from simpler nicotinic acid analogs and establishes a unique reactivity profile. The compound serves primarily as a research intermediate and building block in medicinal chemistry and organic synthesis [1]. It is commercially available from multiple reputable suppliers with typical purities ranging from 95% to 98% .

1Multifunctional building block for medicinal chemistry
2Aryl iodide enables cross-coupling and radioiodination workflows
398% purity grade with QC documentation supports high-purity synthesis

6-Amino-5-iodonicotinic acid: Key Differences from Analogs


Halogenated aminonicotinic acids exhibit divergent physicochemical and reactivity profiles that preclude simple substitution. The specific halogen atom (I vs. Br vs. Cl) dictates key properties such as molecular weight, lipophilicity (logP), steric bulk, and bond dissociation energy [1]. These parameters directly influence a compound's behavior in cross-coupling reactions, metabolic stability, and target binding interactions [1]. Furthermore, the presence of the amino group at the 6-position introduces hydrogen-bonding capabilities and potential for further derivatization that are absent in non-aminated analogs. The following evidence quantifies where 6-amino-5-iodonicotinic acid provides demonstrable differentiation relative to its closest comparators.

Bromo/chloro analogsLower cross-coupling reactivity may require harsher conditions
Non-aminated analogsLoss of 6-NH2 eliminates orthogonal derivatization sites
Undocumented lotsLack of QC data shifts purity verification burden to buyer

6-Amino-5-iodonicotinic acid: Procurement Evidence


Enhanced Cross-Coupling Reactivity

The carbon-iodine (C-I) bond in 6-amino-5-iodonicotinic acid exhibits significantly higher reactivity in palladium-catalyzed cross-coupling reactions compared to the C-Br bond in 6-amino-5-bromonicotinic acid (CAS 180340-69-6) and the C-Cl bond in 6-amino-5-chloronicotinic acid (CAS 41668-11-5) [1]. This is a well-established class-level principle in organic synthesis: aryl iodides undergo oxidative addition to Pd(0) catalysts more readily than aryl bromides, which in turn are more reactive than aryl chlorides [1]. This reactivity gradient enables milder reaction conditions, shorter reaction times, and often higher yields for the iodo derivative.

Cross-coupling reactivity
Class-level
Aryl iodide > bromide >> chloride (qualitative)
May support milder conditions and higher yields
Scaffold-specific kinetic data not reported
Cross-coupling Suzuki coupling Sonogashira coupling Aryl halide reactivity

Radioiodination for SPECT/PET Imaging

The presence of the iodine atom at the 5-position permits radioiodination with isotopes such as I-123, I-124, or I-125, a capability not available to non-iodinated analogs like 6-aminonicotinic acid (CAS 3167-49-5) [1][2]. Class-level evidence from related 5-iodonicotinic acid derivatives demonstrates that radioiodinated analogs are viable ligands for imaging nicotinic acetylcholine receptors via SPECT [2]. In studies with (S)-5-[125I]iodonicotine, radiochemical yields of 25.3% were achieved [1].

Radioiodination feasibility
Class-level
Radioiodination feasible; ~25% yield for related compound
Supports radiolabeled probe development
Requires isotope exchange conditions
Radioiodination SPECT imaging PET imaging Radiopharmaceuticals

Purity & QC Documentation

6-Amino-5-iodonicotinic acid is available from specialized suppliers at a standard purity of 98%, accompanied by comprehensive quality control documentation including NMR, HPLC, and GC reports . This level of analytical rigor exceeds that of many lower-purity (95%) or undocumented lots of halogenated analogs, such as some commercial batches of 6-amino-5-bromonicotinic acid and 6-amino-5-chloronicotinic acid . Sigma-Aldrich, a major supplier, explicitly does not provide analytical data for this compound, placing the burden of identity and purity verification on the buyer .

Purity & QC documentation
Head-to-head
98% purity with NMR, HPLC, GC
Supports high-purity starting material requirement
Supplier data; verify by buyer
Purity Quality control NMR HPLC GC

Lipophilicity and Molecular Weight

6-Amino-5-iodonicotinic acid possesses a computed XLogP3-AA value of 0.7 and a molecular weight of 264.02 g/mol [1]. In contrast, 6-amino-5-bromonicotinic acid has a molecular weight of 217.02 g/mol , and 6-amino-5-chloronicotinic acid has a molecular weight of 172.57 g/mol . The increased molecular weight and lipophilicity of the iodo derivative can influence membrane permeability, protein binding, and overall pharmacokinetic behavior in biological systems, offering a distinct profile for medicinal chemistry optimization.

Physicochemical profile
Cross-study
MW 264.02, XLogP3 0.7
Distinct profile for halogen-scanning SAR
Computed properties; experimental logP not reported
Lipophilicity Molecular weight Physicochemical properties Drug-likeness

Orthogonal Derivatization Potential

Unlike 5-iodonicotinic acid (CAS 15366-65-1), which lacks the amino group, 6-amino-5-iodonicotinic acid provides two distinct synthetic handles: the carboxylic acid (for amide/ester formation) and the 6-amino group (for diazotization, acylation, or heterocycle formation) [1][2]. This dual functionality enables orthogonal derivatization strategies, allowing sequential or selective modifications. The iodine atom further serves as a third reactive site for cross-coupling or radioiodination, offering a higher degree of molecular complexity accessible from a single building block.

Orthogonal reactive sites
Class-level
3 reactive sites: COOH, NH2, I
Enables sequential derivatization strategies
Synthetic utility in complex molecule construction
Orthogonal reactivity Building block Medicinal chemistry Derivatization

Documented Synthetic Route

A documented synthetic route for the methyl ester derivative, methyl 6-amino-5-iodonicotinate (CAS 211308-80-4), proceeds from 6-aminonicotinic acid methyl ester via iodination, achieving a yield of approximately 77% [1]. While this data pertains to the ester analog, it provides class-level evidence that the 5-iodination of 6-aminonicotinic acid scaffolds is a viable and moderately high-yielding transformation. Comparable yields for the bromination or chlorination of the same scaffold are not readily documented, suggesting the iodination pathway may offer a reproducible entry to the desired halogenated intermediate.

Synthetic accessibility
Class-level
77% yield for methyl ester analog
Supports route development for 5-iodo scaffold
Data from ester analog; acid route may differ
Synthesis Iodination Methyl ester Yield

6-Amino-5-iodonicotinic acid: Research & Industrial Applications


Late-Stage Suzuki-Miyaura Diversification

The enhanced reactivity of the aryl iodide moiety (Evidence Item 1) makes 6-amino-5-iodonicotinic acid an ideal substrate for Suzuki-Miyaura cross-coupling reactions. Researchers can exploit this reactivity to introduce diverse aryl or heteroaryl groups at the 5-position under mild conditions, facilitating the rapid exploration of structure-activity relationships (SAR) in drug discovery programs. The orthogonal amino and carboxylic acid functionalities further enable selective derivatization, streamlining the synthesis of complex candidate libraries.

SPECT/PET Tracer Precursor

The presence of the iodine atom (Evidence Item 2) positions this compound as a valuable precursor for the synthesis of radioiodinated imaging agents. Through established radioiodination protocols, researchers can generate 123I- or 125I-labeled probes targeting nicotinic acetylcholine receptors or other biological targets. This application is particularly relevant for neurology and oncology imaging studies requiring high-specific-activity tracers for SPECT or PET.

High-Purity Starting Material

For reaction sequences demanding high initial purity to avoid side reactions and simplify purification, procurement of the 98% purity grade with full QC documentation (Evidence Item 3) is advantageous. This level of quality assurance supports reliable and reproducible results in multi-step syntheses, particularly in early-stage research where impurities can confound biological assay interpretation.

Lipophilic SAR Exploration Building Block

Medicinal chemists seeking to systematically explore the impact of halogen substitution on lipophilicity and molecular weight (Evidence Item 4) can use 6-amino-5-iodonicotinic acid as the high-end comparator in a halogen-scanning series. The iodo derivative's distinct logP and MW profile allows for the evaluation of how increased lipophilicity and polarizability influence target engagement, membrane permeability, and metabolic stability.

Application
Selection Property
Validation Focus
Suzuki-Miyaura cross-coupling studies
Aryl iodide reactivity context
C-I bond oxidative addition efficiency
Radiotracer precursor synthesis
Radioiodination-capable scaffold
Radiochemical yield and isotope exchange feasibility
High-purity starting material procurement
Batch-specific QC documentation
Purity verification and impurity profiling
Halogen-scanning SAR exploration
Lipophilicity and MW profile
Impact on target engagement and permeability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Amino-5-iodonicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.